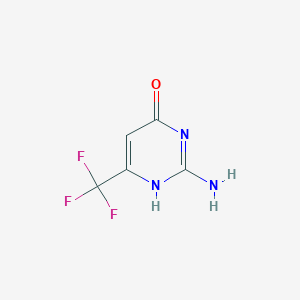

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPSVMLZBXDPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283710 | |

| Record name | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1513-69-5 | |

| Record name | 1513-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-hydroxy-6-trifluoromethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1513-69-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, a key building block in the development of novel therapeutic agents and agrochemicals.

Core Properties and Characteristics

This compound is a pyrimidine derivative notable for its trifluoromethyl group, which significantly influences its chemical properties.[1] This functional group enhances the molecule's reactivity, solubility in various solvents, and the biological efficacy of its downstream products.[1] It typically presents as a white to light yellow or off-white solid powder.[1][2]

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1513-69-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₄F₃N₃O | [1][4][5] |

| Molecular Weight | 179.1 g/mol | [1][2][4][6] |

| Melting Point | 289.5-293.5 °C | [1][3] |

| Appearance | White or light yellow solid/powder | [1][2] |

| Purity | ≥95-98% (by HPLC) | [1][2] |

| IUPAC Name | 2-amino-6-(trifluoromethyl)-1H-pyrimidin-4-one | [5] |

| Synonyms | 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol, 2-amino-6-(trifluoromethyl)-4-pyrimidinol | [1][2][5] |

| Storage | Room temperature, in a dark, inert atmosphere | [2][3] |

| Identifier | Value | Source(s) |

| MDL Number | MFCD00068093, MFCD01246012 | [1][2] |

| PubChem ID | 135418580 | [1] |

| InChI | 1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12) | [2] |

| InChI Key | ZEPSVMLZBXDPGU-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general synthetic approach is understood. The formation of the core pyrimidine structure typically involves cyclization reactions that utilize readily available chemical precursors.[7] As a substituted pyrimidine, it serves as a versatile intermediate for further chemical modifications.

The presence of the amino, hydroxyl, and trifluoromethyl groups offers multiple reaction sites, making it a valuable building block for creating more complex molecules. The trifluoromethyl group, in particular, enhances the stability and environmental profile of compounds derived from it.[1]

Caption: Conceptual synthesis flow for this compound.

Key Applications in Research and Development

This compound is a crucial intermediate with a broad range of applications, primarily centered in the pharmaceutical and agricultural sectors.[1]

-

Pharmaceutical Development : It is extensively used as a foundational scaffold in medicinal chemistry to synthesize a variety of biologically active compounds.[1] Its derivatives are particularly investigated for antiviral and anticancer therapeutic applications.[1]

-

Agrochemical Formulation : The compound is integral to the creation of modern agrochemicals.[8] It is used to formulate more effective and stable herbicides and fungicides, contributing to improved crop protection and yield.[1]

-

Biochemical Research : In a laboratory setting, researchers utilize this chemical for studies related to enzyme inhibition and the exploration of metabolic pathways, which helps in elucidating fundamental cellular processes.[1]

Caption: Major application areas for this compound.

Biological Activity and Signaling Pathways

While pyrimidine as a core structure is fundamental to DNA and RNA and is associated with a wide array of biological activities, specific data on the direct biological effects or signaling pathway interactions of this compound itself are not well-documented.[9] Its primary role reported in the literature is that of a synthetic intermediate rather than a pharmacologically active agent.[1][3] The biological activity of interest arises from the more complex molecules synthesized from this precursor. The trifluoromethyl group is key to its utility, often enhancing the efficacy and stability of the final active pharmaceutical ingredient or agrochemical.[1]

Caption: Influence of the trifluoromethyl group on the compound's properties.

Safety and Handling

According to available safety data, this compound is classified with GHS07 (Exclamation mark) pictograms and carries the signal word "Warning".[2]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and handling in a well-ventilated area, are recommended.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1513-69-5 [sigmaaldrich.com]

- 3. This compound | 1513-69-5 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. pschemicals.com [pschemicals.com]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine molecular structure and weight

An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Molecular Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to the core pyrimidine ring.[1][2] The trifluoromethyl group is a key feature, significantly enhancing the compound's reactivity and solubility in various solvents.[1][3] This makes it a valuable intermediate in the synthesis of more complex molecules.[1][2][3]

Molecular Formula: C₅H₄F₃N₃O[1]

Molecular Weight: 179.1 g/mol [1]

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of this compound

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1513-69-5 | [1] |

| Molecular Formula | C₅H₄F₃N₃O | [1] |

| Molecular Weight | 179.1 g/mol | [1] |

| Appearance | White or light yellow solid | [1] |

| Melting Point | 289.5-293.5 °C | [1][2] |

| Purity | ≥ 97% (HPLC) | [4] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols

While specific synthesis protocols for this exact molecule are proprietary, a general methodology can be derived from the synthesis of similar pyrimidine derivatives. The following is a representative protocol for the synthesis of a substituted pyrimidine, which would be applicable for derivatization of the title compound.

Protocol: General Synthesis of a Pyrimidine Derivative

-

Reaction Setup: In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Tetrahydrofuran).

-

Addition of Reagents: Add the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 equivalents) to the solution. To this mixture, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to act as a proton scavenger.

-

Reaction Conditions: The reaction mixture is then heated to an appropriate temperature (typically between 80-120 °C) and stirred for several hours (usually 12-24 hours). The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then extracted by pouring the reaction mixture into ice-water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine to remove any remaining impurities.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography or recrystallization to yield the final, pure compound.

Biological Activity and Signaling Pathways

Derivatives of 2-Amino-4-(trifluoromethyl)pyrimidine have been investigated for their potential as anticancer agents.[5][6] Specifically, they have been designed as potential inhibitors of Werner (WRN) helicase, an enzyme that plays a role in DNA repair and is a target in certain types of cancer, particularly those with microsatellite instability.[5][6] Inhibition of WRN helicase can lead to apoptosis and cell cycle arrest in cancer cells.[5][6]

The proposed mechanism of action is illustrated in the following diagram:

Caption: Proposed signaling pathway for WRN helicase inhibition.

Experimental and Synthetic Workflows

The synthesis and development of novel compounds based on the this compound scaffold typically follow a structured workflow from initial synthesis to biological evaluation.

The following diagram outlines a typical workflow for the development of a new drug candidate from this chemical class:

Caption: General experimental workflow for drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1513-69-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structural motifs, including the pyrimidine core, an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl moiety is particularly valued for its ability to enhance properties such as metabolic stability, binding affinity, and cell permeability of derivative compounds. This document provides a comprehensive overview of the synthesis and detailed characterization of this key chemical intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound typically presents as a white or light yellow solid and is noted for its purity, often exceeding 97% as determined by HPLC.

| Property | Value |

| CAS Number | 1513-69-5 |

| Molecular Formula | C₅H₄F₃N₃O |

| Molecular Weight | 179.10 g/mol |

| Melting Point | 289.5-293.5 °C |

| Appearance | White or light yellow solid |

| Purity | ≥ 97% (HPLC) |

| IUPAC Name | 2-amino-6-(trifluoromethyl)pyrimidin-4-ol |

Synthesis Pathway

The most common and efficient method for the synthesis of 2-amino-4-hydroxypyrimidines is the cyclocondensation reaction between a β-ketoester and a guanidine salt.[1] For the target compound, this involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with guanidine in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via initial formation of a guanidine enolate, followed by intramolecular cyclization and dehydration to yield the stable pyrimidine ring.

Caption: General workflow for the synthesis of the target compound.

Characterization Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure. The predicted chemical shifts for ¹H and ¹³C NMR are presented below, assuming DMSO-d₆ as the solvent.[2]

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C5-H | ~6.5 - 7.0 | Singlet (s) |

| Amino (-NH₂) | ~7.0 - 8.0 | Broad Singlet (br s) |

| Hydroxyl (-OH) | ~10.0 - 12.0 | Broad Singlet (br s) |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C4 (C-OH) | ~165 - 170 | Singlet (s) |

| C2 (C-NH₂) | ~160 - 165 | Singlet (s) |

| C6 (C-CF₃) | ~150 - 155 | Quartet (q) |

| C5 | ~100 - 105 | Singlet (s) |

| CF₃ | ~120 - 125 | Quartet (q) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]

Table 4: Key FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3200 - 3500 | N-H and O-H stretching | Broad absorption, indicative of amino and hydroxyl groups involved in hydrogen bonding. |

| ~1700 | C=O stretching | Strong peak, confirming the presence of the pyrimidinone tautomer. |

| 1600 - 1650 | N-H bending, C=N/C=C stretching | Overlapping bands from the amino group scissoring and ring vibrations. |

| 1100 - 1300 | C-F stretching | Multiple strong, characteristic absorptions for the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[4][5]

Table 5: Mass Spectrometry Data

| Parameter | Value (m/z) | Description |

|---|---|---|

| Molecular Ion [M]⁺ | 179.1 | Corresponds to the molecular weight of the compound. |

| Key Fragments | [M-42]⁺, [M-69]⁺ | Potential fragmentation includes the loss of HNCO (m/z 43) or the CF₃ radical (m/z 69). |

Experimental Protocols

Synthesis Protocol

-

Preparation: To a round-bottom flask equipped with a reflux condenser, add sodium metal (1.0 eq) to absolute ethanol (10-15 mL per g of sodium) under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.

-

Addition of Reagents: To the cooled sodium ethoxide solution, add guanidine hydrochloride (1.05 eq). Stir for 20 minutes. Subsequently, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in hot water.

-

Precipitation: Acidify the aqueous solution with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of ~6-7. The product will precipitate out of the solution.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent like ethanol/water.

Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 10-20 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.[6]

-

Use the residual solvent peak as an internal reference.

-

-

FTIR Spectroscopy:

-

Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

-

-

Mass Spectrometry (LC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into an LC-MS system, typically using a C18 column with a water/acetonitrile mobile phase gradient.

-

Acquire data using an electrospray ionization (ESI) source in positive ion mode.

-

Role as a Versatile Chemical Intermediate

This compound is not typically an end-product but serves as a crucial starting material. Its functional groups provide reactive sites for further chemical transformations, enabling the construction of more complex molecules with desired biological activities. This role is pivotal in the discovery and development pipelines for new drugs and crop protection agents.

Caption: Role as a central building block in chemical synthesis.

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. benchchem.com [benchchem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group is anticipated to enhance its biological activity and physicochemical properties, including solubility and stability.[1][2][3] This document serves as a technical guide outlining the standard experimental procedures for the comprehensive evaluation of the solubility and stability of this compound. Detailed protocols for solubility determination in various solvents and for conducting forced degradation studies under different stress conditions are provided. These methodologies are based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Solubility Profile: Methodologies and Data Presentation

A critical aspect of drug development is understanding a compound's solubility, as it directly influences bioavailability and formulation strategies. The following sections detail the experimental protocols to determine the kinetic and thermodynamic solubility of this compound.

Experimental Protocols for Solubility Determination

2.1.1 Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method to estimate a compound's solubility under non-equilibrium conditions.

-

Objective: To rapidly assess the aqueous solubility of this compound.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Plate shaker

-

Plate reader with UV-Vis spectrophotometer or nephelometer

-

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

In a 96-well plate, add an appropriate volume of the DMSO stock solution to PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer. The point at which precipitation is observed indicates the kinetic solubility limit.

-

2.1.2 Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Objective: To determine the equilibrium solubility of this compound in various solvents.

-

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully collect a sample of the supernatant and centrifuge to remove any remaining solid particles.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Data to be determined | ||||

Stability Profile: Methodologies and Data Presentation

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[4][5][6]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be performed on a single batch of the drug substance.[4] The extent of degradation should be targeted at 5-20%.[7]

3.1.1 Hydrolytic Stability

-

Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.

-

Procedure:

-

Prepare solutions of the compound in 0.1 M HCl, 0.1 M NaOH, and purified water.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

-

3.1.2 Oxidative Stability

-

Objective: To assess the compound's susceptibility to oxidation.

-

Procedure:

-

Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified period (e.g., 24 hours).

-

At defined time points, withdraw samples and analyze them by HPLC.

-

3.1.3 Thermal Stability

-

Objective: To evaluate the effect of high temperature on the solid compound.

-

Procedure:

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Expose the solid to these conditions for a defined period.

-

At specified time points, dissolve the sample in a suitable solvent and analyze by HPLC.

-

3.1.4 Photostability

-

Objective: To assess the compound's stability when exposed to light, following ICH Q1B guidelines.[8][9]

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Data Presentation

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Degradation Products (if identified) |

| Acid Hydrolysis | 0.1 M HCl | Data to be determined | |||

| Base Hydrolysis | 0.1 M NaOH | ||||

| Neutral Hydrolysis | Water | ||||

| Oxidation | 3% H₂O₂ | ||||

| Thermal (Solid) | 80 °C | ||||

| Photolytic (Solid) | ICH Q1B | ||||

| Photolytic (Solution) | ICH Q1B |

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. biobostonconsulting.com [biobostonconsulting.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

Spectroscopic and Biological Insights into 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological significance of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine. While direct, publicly available spectroscopic data for this specific compound is limited, this document compiles and presents data from closely related analogs to offer valuable insights for researchers. It also outlines detailed experimental protocols for acquiring such data and visualizes a potential biological pathway based on the known activities of similar compounds.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound can be inferred from analogs such as 5-substituted 2-amino-4,6-dihydroxypyrimidines.

Table 1: 1H and 13C NMR Data for a Related 2-Aminopyrimidine Derivative

| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol[1] | DMSO-d6 | 10.55 (2H, bs, 2x OH), 6.79 (2H, bs, NH2), 2.95 (2H, d, J = 2.6 Hz, H-1'), 2.43 (1H, t, J = 2.6 Hz, H-3') | 163.69 (C-4 and C-6), 152.69 (C-2), 89.05 (C-2'), 84.97 (C-5), 68.02 (C-3'), 12.06 (C-1') |

| 4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine[1] | DMSO-d6 | 7.50 (2H, bs, NH2), 3.52 (2H, d, J = 2.7 Hz, H-1'), 2.96 (1H, t, J = 2.7 Hz, H-3') | 161.20 (C-2), 160.84 (C-4 and C-6), 113.30 (C-5), 79.86 (C-2'), 71.96 (C-3'), 19.03 (C-1') |

Note: The chemical shifts for this compound are expected to be influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, O-H, C=O (in the tautomeric pyrimidone form), and C-F bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm-1) | Vibration Mode |

| N-H | 3500-3300 | Stretching |

| O-H | 3400-3200 (broad) | Stretching |

| C=O | 1700-1650 | Stretching |

| C=N | 1650-1550 | Stretching |

| C-F | 1350-1150 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C5H4F3N3O), the molecular ion peak (M+) would be expected at m/z 179.

Table 3: Mass Spectrometry Data for a Related Pyrimidine Derivative

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Amino-1,4,5,6-tetrahydro-4-hydroxy-4-trifluoromethyl-6-phenylpyrimidine[2] | Electron Ionization (EI) | Not specified | Not specified |

| 4,6-Dichloro-5-ethylpyrimidin-2-amine[1] | Electron Ionization (EI) | 191/193 [M+] | Not specified |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

Data Acquisition (1H and 13C NMR):

-

The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

-

For 1H NMR, the spectral width is set to cover the range of proton signals (e.g., 0-12 ppm).

-

For 13C NMR, a broader spectral width is used (e.g., 0-200 ppm).

-

Data is processed using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is first collected.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm-1.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

The analysis is performed on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data is acquired in positive or negative ion mode, depending on the compound's properties.

-

The exact mass of the molecular ion is determined to confirm the elemental composition.

Biological Context and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[3][4] Recent studies have highlighted the potential of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, making them promising candidates for treating microsatellite instability-high (MSI-H) cancers.[5][6] Another related class of trifluoromethylpyrimidine-based compounds has been investigated as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2).[7]

Based on this, a hypothetical signaling pathway illustrating the potential mechanism of action of a drug derived from this compound as a WRN helicase inhibitor is presented below.

Caption: WRN Helicase Inhibition Pathway.

The diagram above illustrates a potential mechanism where a derivative of this compound acts as a WRN helicase inhibitor. By inhibiting WRN, the drug disrupts DNA repair and replication fork stability, leading to increased apoptosis and reduced cell survival, particularly in cancer cells that are highly dependent on this pathway.

Below is a diagram illustrating a generalized experimental workflow for the synthesis and characterization of a pyrimidine derivative.

Caption: Synthesis and Characterization Workflow.

This workflow outlines the key stages from starting materials to the synthesis, purification, spectroscopic characterization (NMR, IR, MS), and subsequent biological evaluation of a target pyrimidine derivative.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

Executive Summary: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate and structural scaffold in the development of advanced therapeutic agents and agrochemicals.[1][2] The presence of a trifluoromethyl group significantly enhances its physicochemical properties, including reactivity, solubility, and metabolic stability, making it an attractive starting point for medicinal chemistry campaigns.[1][2][3] This guide explores the burgeoning research applications of this pyrimidine derivative, with a primary focus on its potential in oncology. Recent breakthroughs have identified its derivatives as potent inhibitors of Werner (WRN) helicase, a key target in microsatellite instability-high (MSI-H) cancers.[4][5] Furthermore, its structural features suggest significant potential for developing novel kinase and dihydroorotate dehydrogenase (DHODH) inhibitors. This document provides a comprehensive overview of its biological activities, quantitative data, key experimental protocols, and relevant cellular pathways to support ongoing and future research endeavors.

Introduction to the Core Scaffold

This compound (CAS: 1513-69-5) is a pyrimidine derivative characterized by an amino group at the C2 position, a hydroxyl group at the C4 position, and a trifluoromethyl group at the C6 position.[2][6] The pyrimidine nucleus is a fundamental component of DNA and RNA and is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity through favorable electronic and lipophilic interactions.[2][3]

Chemical Properties:

-

Synonyms: 2-Amino-6-(trifluoromethyl)pyrimidin-4-ol[2]

-

Molecular Formula: C₅H₄F₃N₃O[2]

-

Molecular Weight: 179.1 g/mol [2]

-

Appearance: White or light yellow solid[2]

Potential Research Applications

This scaffold is a key building block for synthesizing a range of biologically active compounds, from anticancer and antiviral agents to agrochemicals like herbicides and fungicides.[1][2]

Anticancer Drug Discovery: Werner (WRN) Helicase Inhibition

A significant and recent application of this pyrimidine core is in the development of inhibitors for Werner (WRN) helicase. WRN helicase has been identified as a synthetic lethal target in cancer cells exhibiting microsatellite instability (MSI), a common feature in various tumors like colorectal and endometrial cancers.[4]

A 2025 study detailed the design and synthesis of a series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential WRN-dependent antiproliferative agents.[5] These compounds demonstrated significant inhibitory activity against MSI-high (MSI-H) cancer cell lines.[5] The most promising compounds induced apoptosis and cell cycle arrest at the G2/M phase in target cells, validating WRN as a druggable target and establishing this pyrimidine scaffold as a viable starting point for inhibitor development.[5]

Potential as Kinase Inhibitor Scaffolds

The 2-aminopyrimidine motif is a cornerstone of kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[7] Numerous approved drugs utilize this core structure.[7] Given this precedent, the this compound scaffold represents a promising starting point for developing novel inhibitors against understudied kinases implicated in neurodegeneration, inflammation, and oncology.[7] The trifluoromethyl group can be oriented toward the solvent-exposed region or exploited to achieve selectivity.

Potential as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[9] This pathway is critical for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a validated target for anticancer and autoimmune therapies.[10][11] Several known DHODH inhibitors, including Leflunomide and Brequinar, feature heterocyclic scaffolds that occupy the enzyme's ubiquinone-binding tunnel.[9][12] The structural characteristics of this compound make it a plausible candidate for derivatization into novel DHODH inhibitors.

Quantitative Biological Data

The most potent derivatives from the WRN helicase inhibitor study exhibited excellent cellular selectivity for MSI-H cell lines over microsatellite stable (MSS) cell lines.[5]

| Compound | Target | HCT116 (MSI-H) IC₅₀ (µM) | LNCaP (MSI-H) IC₅₀ (µM) | SW620 (MSS) IC₅₀ (µM) | PC3 (MSS) IC₅₀ (µM) | WRN Helicase IC₅₀ (µM) | Citation |

| 11g | WRN Helicase | 1.52 | 1.72 | 4.24 | 2.78 | 6.61 | [5] |

| 11h | WRN Helicase | 2.22 | 1.60 | 2.37 | 3.21 | Not Reported | [5] |

Key Experimental Protocols

The following methodologies are generalized from the study on WRN helicase inhibitors and represent standard procedures in the field.[5]

General Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

The synthesis of the target compounds was achieved via a scaffold-hopping strategy.[5] A typical workflow involves a multi-step synthesis starting from commercially available pyrimidine precursors.

Protocol:

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of a starting pyrimidine, such as 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine, in a suitable solvent (e.g., THF, Dioxane), add the first amine nucleophile and a base (e.g., triethylamine, DIPEA).

-

The reaction mixture is heated (e.g., 50-80 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the intermediate product is extracted, dried, and purified using column chromatography.

-

Step 2: Further Functionalization. The purified intermediate is subjected to a second substitution or a cross-coupling reaction to install the final side chain.

-

The final product is purified by chromatography or recrystallization, and its structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, SW620) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis.[5]

WRN Helicase Inhibition Assay

This biochemical assay directly measures the enzymatic activity of purified WRN helicase.

Protocol:

-

Reaction Setup: The assay is performed in a reaction buffer containing purified recombinant WRN protein, a fluorescently labeled DNA substrate (e.g., a forked duplex), and ATP.

-

Inhibitor Addition: Test compounds are added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37 °C for a specified time (e.g., 60 minutes).

-

Detection: The unwinding of the DNA substrate by WRN helicase is measured by a change in fluorescence polarization or FRET.

-

Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[5]

Conclusion and Future Directions

This compound is a high-value scaffold with demonstrated potential in modern drug discovery. The recent success in developing its derivatives as selective inhibitors of WRN helicase for MSI-H cancers marks a significant breakthrough and opens a clear path for further optimization and preclinical development.[5] The inherent properties of the 2-aminopyrimidine core also position it as an ideal platform for designing novel kinase and DHODH inhibitors. Future research should focus on expanding the structure-activity relationship (SAR) for these targets, optimizing pharmacokinetic properties, and evaluating lead compounds in relevant in vivo models of cancer and autoimmune disease. The versatility of this core structure ensures its continued relevance in the pursuit of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties, rendering it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and visual representations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The advent of organofluorine chemistry has revolutionized the fields of drug discovery and materials science. The introduction of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) moiety, can profoundly alter the physical, chemical, and biological properties of a molecule. These modifications can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

While the specific historical details of the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated pyrimidines. The synthesis of aromatic compounds bearing a trifluoromethyl group was first reported in 1898, and the introduction of this group into a pyridine ring was achieved in 1947.[1] The subsequent exploration of pyrimidine derivatives, a core scaffold in numerous biologically active compounds, naturally led to the synthesis of trifluoromethyl-substituted analogs.[1] Today, this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the development of agrochemicals like herbicides and fungicides.[2]

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound are central to its utility as a synthetic intermediate. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄F₃N₃O |

| Molecular Weight | 179.10 g/mol [3] |

| Melting Point | 289.5-293.5 °C[2] |

| Appearance | White or light yellow solid[2] |

| Purity | ≥ 97%[3] |

| CAS Number | 1513-69-5[3] |

Spectroscopic Data:

-

Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectrum: The IR spectrum would exhibit characteristic peaks for N-H, O-H, C=O, and C-F bonds.

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound involves the condensation of a trifluoromethyl-β-ketoester with guanidine. This reaction is a variation of the classical Biginelli reaction.

General Synthesis Workflow

The synthesis typically proceeds by reacting ethyl 4,4,4-trifluoroacetoacetate with guanidine in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction mixture is heated to reflux, followed by workup and purification to yield the desired product.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the synthesis of similar pyrimidine derivatives and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.0 equivalent) and stir until fully dissolved.

-

Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the final product under vacuum.

Biological Activity and Signaling Pathways

This compound and its derivatives have shown promise as both anticancer and antiviral agents. The biological activity is often attributed to the modulation of key cellular pathways.

Anticancer Activity: Inhibition of Werner Helicase (WRN)

Recent research has identified derivatives of 2-amino-4-(trifluoromethyl)pyrimidine as potent inhibitors of Werner (WRN) helicase.[4][5] WRN is a DNA helicase crucial for maintaining genomic stability, and its inhibition has emerged as a promising therapeutic strategy for cancers with microsatellite instability (MSI).[6][7][8][9][10]

Table 2: In Vitro Anticancer Activity of a Representative 2-Amino-4-(trifluoromethyl)pyrimidine Derivative (Compound 11g) [4][5]

| Cell Line (Cancer Type) | IC₅₀ (µM) |

| HCT116 (Colon, MSI-H) | 1.52 |

| LNCaP (Prostate, MSI-H) | 1.72 |

| SW620 (Colon, MSS) | 4.24 |

| PC3 (Prostate, MSS) | 2.78 |

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

The data indicates that the derivative exhibits greater inhibitory effects toward MSI-H cancer cells.

Signaling Pathway: WRN Helicase Inhibition in MSI-H Cancer

In MSI-high cancer cells, the DNA mismatch repair (MMR) system is deficient, leading to an accumulation of DNA errors. These cells become highly dependent on alternative repair pathways, including the one involving WRN helicase, for survival. Inhibition of WRN in these cells leads to synthetic lethality, triggering apoptosis and cell cycle arrest.

References

- 1. Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. WRN WRN RecQ like helicase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Structure of the helicase core of Werner helicase, a key target in microsatellite instability cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among these, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine and its derivatives have garnered significant attention due to the unique properties conferred by the trifluoromethyl group. This electron-withdrawing group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making these compounds promising leads in drug discovery.[1]

This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure is typically achieved through a cyclocondensation reaction. A common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid (HCl)

-

Water, deionized

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium ethoxide solution to generate free guanidine.

-

Ethyl 4,4,4-trifluoroacetoacetate is then added to the reaction mixture.

-

The mixture is heated at reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Derivatization of the core structure can be achieved through various chemical modifications, such as N-alkylation, N-acylation, and substitution at the pyrimidine ring, to generate a library of analogs with diverse biological activities.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, with anticancer properties being the most extensively studied. The primary mechanism of action for many of these compounds involves the inhibition of Werner (WRN) helicase, a key enzyme in DNA repair.[2][3][4]

Anticancer Activity

Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of WRN helicase, exhibiting selective cytotoxicity against microsatellite instability-high (MSI-H) cancer cells.[2][3][4] The table below summarizes the in vitro anticancer activity of selected derivatives.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 11c | HCT116 (MSI-H) | >10 | [2][3][4] |

| LNCaP (MSI-H) | >10 | [2][3][4] | |

| SW620 (MSS) | >10 | [2][3][4] | |

| PC3 (MSS) | >10 | [2][3][4] | |

| 11f | HCT116 (MSI-H) | 3.45 | [2][3][4] |

| LNCaP (MSI-H) | 2.89 | [2][3][4] | |

| SW620 (MSS) | 5.67 | [2][3][4] | |

| PC3 (MSS) | 4.32 | [2][3][4] | |

| 11g | HCT116 (MSI-H) | 1.52 | [2][3][4] |

| LNCaP (MSI-H) | 1.72 | [2][3][4] | |

| SW620 (MSS) | 4.24 | [2][3][4] | |

| PC3 (MSS) | 2.78 | [2][3][4] | |

| 11h | HCT116 (MSI-H) | 2.22 | [2][3][4] |

| LNCaP (MSI-H) | 1.60 | [2][3][4] | |

| SW620 (MSS) | 2.37 | [2][3][4] | |

| PC3 (MSS) | 3.21 | [2][3][4] | |

| 11l | HCT116 (MSI-H) | 4.87 | [2][3][4] |

| LNCaP (MSI-H) | 3.98 | [2][3][4] | |

| SW620 (MSS) | 7.89 | [2][3][4] | |

| PC3 (MSS) | 6.54 | [2][3][4] |

Mechanism of Action: Werner Helicase Inhibition

Werner (WRN) helicase is a crucial enzyme involved in multiple DNA repair pathways, including Base Excision Repair (BER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR).[5][6][7] In cancers with microsatellite instability (MSI-H), which have deficient DNA mismatch repair, cells become heavily reliant on WRN for survival. This creates a synthetic lethal relationship, where inhibition of WRN in MSI-H cancer cells leads to catastrophic DNA damage and apoptosis, while sparing normal, microsatellite stable (MSS) cells.[8][9]

The following diagrams illustrate the role of WRN in key DNA repair pathways and the proposed mechanism of action for WRN inhibitors.

Synthetic workflow for this compound derivatives.

WRN helicase involvement in major DNA repair pathways.

Synthetic lethality mechanism of WRN inhibitors.

Key Experimental Protocols

Detailed methodologies for the key biological assays used to evaluate the activity of these compounds are provided below.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom plates

-

Test compounds (2-amino-4-(trifluoromethyl)pyrimidine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept constant and low (typically <0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][3][4][13][14]

Materials:

-

Treated and untreated cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[4]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: A histogram of DNA content is generated. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have DNA content between 2N and 4N.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to selectively target cancer cells with specific genetic vulnerabilities, such as MSI-H, through the inhibition of WRN helicase, offers a compelling strategy for the development of novel targeted therapies. The synthetic accessibility of the pyrimidine core and the potential for diverse chemical modifications provide a rich platform for further drug discovery and optimization efforts. The experimental protocols and data presented in this guide are intended to facilitate and accelerate research in this exciting and rapidly evolving area.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. Enigmatic role of WRN-RECQL helicase in DNA repair and its implications in cancer [oaepress.com]

- 6. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 7. Homologous Recombination Resolution Defect in Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.org [static.igem.org]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to the Purity Analysis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2][3] Its high purity is critical for the safety, efficacy, and quality of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound, including detailed experimental protocols, impurity profiling, and data interpretation. The information presented herein is intended to support researchers and quality control professionals in ensuring the integrity of this key building block.

Introduction

This compound (CAS No. 1513-69-5) is a substituted pyrimidine derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts desirable physicochemical properties, making it a valuable precursor in medicinal and agricultural chemistry.[1][2] The purity of this intermediate directly impacts the yield, impurity profile, and biological activity of the resulting active pharmaceutical ingredients (APIs) or agrochemicals. Therefore, robust analytical methods for purity determination and impurity characterization are paramount.

This guide outlines the common analytical techniques employed for the purity analysis of this compound, with a focus on chromatographic and spectroscopic methods.

Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and the identification of related substances, complemented by spectroscopic methods for structural confirmation and the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity and impurity profile of this compound. A reverse-phase method is typically employed.

Table 1: Typical HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in a suitable solvent (e.g., Methanol) |

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of the main component and the identification of any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying organic impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its impurities, often coupled with HPLC (LC-MS) for enhanced separation and identification.

Impurity Profiling

The synthesis of this compound commonly proceeds via the cyclocondensation of ethyl trifluoroacetoacetate with guanidine. Based on this synthetic route, a profile of potential impurities can be anticipated.

Table 2: Potential Impurities in this compound

| Impurity Type | Potential Compound | Origin |

| Starting Material | Guanidine | Unreacted starting material |

| Ethyl trifluoroacetoacetate | Unreacted starting material | |

| By-product | Self-condensation products of ethyl trifluoroacetoacetate | Side reaction |

| Related Substance | Isomeric pyrimidines | Impurities in starting materials |

| Residual Solvent | Ethanol, Toluene, etc. | Synthesis and purification |

Experimental Protocols

HPLC Purity Determination

Objective: To quantify the purity of this compound and detect related substance impurities.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[4]

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of methanol to prepare a 1 mg/mL solution.[4]

Protocol:

-

Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.

-

Set the column temperature to 30 °C and the UV detector to 254 nm.[4]

-

Inject a blank (methanol) to ensure a clean baseline.

-

Inject the prepared sample solution.

-

Run the gradient program as detailed in Table 1.

-

Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and identify organic impurities.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

Protocol:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum to confirm the trifluoromethyl group.

-

Process the spectra and compare the chemical shifts and coupling constants with a reference standard or literature data.

FTIR Spectroscopic Analysis

Objective: To identify the functional groups present in the molecule.[4]

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.[4]

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of the solid sample with about 100 mg of dry potassium bromide (KBr).[4]

-

Grind the mixture to a fine powder.[4]

-

Press the powder into a thin, transparent pellet using a hydraulic press.[4]

Protocol:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]

-

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4]

-

Identify characteristic absorption bands corresponding to functional groups such as N-H, O-H, C=O, and C-F.

Mass Spectrometric Analysis

Objective: To confirm the molecular weight and aid in the structural elucidation of impurities.

Instrumentation: Mass spectrometer, often coupled with an HPLC system (LC-MS).

Protocol:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source or inject it into the LC-MS system.[4]

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For structural confirmation of impurities, perform tandem MS (MS/MS) to induce fragmentation and analyze the daughter ions.[4]

Data Presentation and Visualization

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.

Potential Impurity Profile

This diagram visualizes the potential sources and types of impurities that may arise during the synthesis of the target compound.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a thorough analytical assessment. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for its evaluation. By implementing these methodologies, researchers and manufacturers can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the development of safe and effective end-products.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

A Technical Guide to the Thermochemical Properties of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. While a comprehensive literature search reveals a notable absence of specific experimental thermochemical data for this compound, this document serves as a detailed methodological whitepaper. It outlines the established experimental and computational protocols that are essential for determining the thermochemical properties of this and similar heterocyclic compounds. This guide is intended to provide researchers with the necessary frameworks to initiate and conduct studies to fill the existing data gap.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and agrochemical development. The presence of the trifluoromethyl group can profoundly influence the molecule's chemical and physical properties, including its thermal stability, reactivity, and ultimately its biological activity. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety assessment, and computational modeling of its behavior in various systems.

Currently, publicly available experimental data on the core thermochemical properties of this compound is scarce. This guide, therefore, focuses on the methodologies required to obtain this critical information.

Physicochemical Properties